molecular formula C19H17FN2O5S B2701797 (E)-methyl 2-(2-((2,5-dimethoxybenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 955813-70-4

(E)-methyl 2-(2-((2,5-dimethoxybenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2701797
CAS No.: 955813-70-4
M. Wt: 404.41
InChI Key: MUYFPMMDWMANJX-XUTLUUPISA-N
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Description

(E)-methyl 2-(2-((2,5-dimethoxybenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C19H17FN2O5S and its molecular weight is 404.41. The purity is usually 95%.
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Biological Activity

The compound (E)-methyl 2-(2-((2,5-dimethoxybenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a synthetic derivative that belongs to the class of benzothiazole compounds known for their diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps:

  • Formation of Benzothiazole Derivative : The initial step involves the reaction of 4-fluorobenzothiazole with appropriate acylhydrazones to form the desired benzothiazole derivative.
  • Imino Group Introduction : The introduction of the imino group is achieved through condensation reactions with 2,5-dimethoxybenzoyl hydrazine.
  • Final Esterification : The final product is obtained through esterification with methyl acetate.

The structural characterization of this compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry, which reveal the presence of key functional groups indicative of its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluating similar benzothiazole compounds reported IC50 values indicating potent activity against human breast adenocarcinoma (MCF-7) and lung adenocarcinoma (A549) cell lines. The most active compounds showed IC50 values below 10 µM, suggesting strong anticancer activity .

Anti-inflammatory Activity

Benzothiazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Research Findings : In vitro assays have shown that certain derivatives reduce the production of these cytokines in stimulated macrophage cultures by over 50%, indicating a robust anti-inflammatory effect .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains.

  • Findings : Studies indicate that related compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL for different strains .

Data Table: Biological Activities

Activity TypeCell Line/PathogenIC50/MIC ValueReference
AnticancerMCF-7 (Breast Cancer)<10 µM
A549 (Lung Cancer)<10 µM
Anti-inflammatoryMacrophages (TNF-α, IL-6 Inhibition)>50% reduction
AntimicrobialStaphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

Scientific Research Applications

Synthesis and Characterization

The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with various carbonyl compounds or their derivatives. The specific compound can be synthesized through the reaction of 4-fluorobenzo[d]thiazole with a suitable acylating agent, followed by methylation to obtain the desired ester form. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry are employed to confirm the structure and purity of the compound.

Table 1: Synthesis Overview

StepReaction TypeReagentsConditions
1Condensation2-Aminobenzenethiol + Carbonyl CompoundReflux in ethanol
2MethylationMethyl iodide or dimethyl sulfateBase catalysis

Antimicrobial Properties

Benzothiazole derivatives, including the compound in focus, have shown significant antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, research has demonstrated that similar benzothiazole derivatives exhibit minimum inhibitory concentrations (MICs) as low as 50 µg/mL against common pathogens .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Benzothiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of oxidative stress . In vitro studies have shown that these compounds can effectively target cancer cell lines, suggesting their potential as chemotherapeutic agents.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of benzothiazole derivatives. Compounds similar to (E)-methyl 2-(2-((2,5-dimethoxybenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate have been shown to reduce inflammation markers in animal models, indicating their potential use in treating inflammatory diseases .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of inflammation markers

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, several benzothiazole derivatives were synthesized and tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial effects, with this compound showing particularly promising results.

Case Study 2: Cancer Cell Line Testing

A recent investigation into the anticancer properties of benzothiazole derivatives involved testing against various human cancer cell lines. The study found that compounds structurally similar to this compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.

Properties

IUPAC Name

methyl 2-[2-(2,5-dimethoxybenzoyl)imino-4-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O5S/c1-25-11-7-8-14(26-2)12(9-11)18(24)21-19-22(10-16(23)27-3)17-13(20)5-4-6-15(17)28-19/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYFPMMDWMANJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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